Pyroxamine
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Overview
Description
It is identified by its IUPAC name, 3-[(4-Chlorophenyl)-phenylmethoxy]-1-methylpyrrolidine, and has a molecular formula of C18H20ClNO . Pyroxamine is primarily used for its antihistamine properties, which help alleviate allergic reactions.
Preparation Methods
The synthesis of pyroxamine involves several steps. One common method starts with the reaction of 4-chlorobenzyl chloride with phenol to form 4-chlorobenzyl phenyl ether. This intermediate is then reacted with 1-methylpyrrolidine in the presence of a base to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Pyroxamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyroxamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antihistamines and their chemical properties.
Biology: this compound is studied for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: It is explored for its therapeutic potential in managing allergies and related conditions.
Mechanism of Action
Pyroxamine exerts its effects by blocking histamine H1 receptors, thereby preventing histamine from binding to these receptors and causing allergic symptoms. It also has anticholinergic properties, which means it can block the action of acetylcholine on muscarinic receptors. This dual action helps reduce symptoms such as itching, swelling, and mucus production .
Comparison with Similar Compounds
Pyroxamine is similar to other antihistamines such as diphenylpyraline, benzatropine, and diphenylprolinol. it is unique in its specific chemical structure, which provides a distinct profile of antihistamine and anticholinergic activity. The following compounds are similar to this compound:
- Diphenylpyraline
- Benzatropine
- Difemetorex
- Diphenylprolinol
- Desoxypipradrol
- Pipradrol
These compounds share similar therapeutic uses but differ in their chemical structures and specific pharmacological effects.
Biological Activity
Pyroxamine, a derivative of pyridoxine (vitamin B6), has garnered attention for its potential biological activities, particularly in the context of inhibiting advanced glycation end products (AGEs) and exhibiting antioxidant properties. This article delves into the mechanisms of action, therapeutic implications, and relevant research findings concerning this compound.
1. Inhibition of Advanced Glycation End Products (AGEs)
this compound has been identified as an effective inhibitor of AGEs, which are implicated in various chronic diseases such as diabetes and cardiovascular disorders. The formation of AGEs occurs through a series of reactions between reducing sugars and proteins, leading to oxidative stress and inflammation. This compound acts by forming stable complexes with metal ions that catalyze these oxidative reactions, thereby mitigating the glycation process .
2. Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It can scavenge reactive oxygen species (ROS) such as hydroxyl radicals and peroxyl radicals, which are involved in the pathogenesis of AGEs. The compound exhibits high reactivity towards these radicals, particularly at physiological pH levels . The antioxidant activity is crucial for reducing oxidative stress in cells, which can contribute to various degenerative diseases.
Case Studies and Clinical Trials
Several studies have demonstrated the efficacy of this compound in clinical settings:
- Diabetic Kidney Disease : Clinical trials have shown that this compound can improve kidney function in diabetic patients by reducing the levels of AGEs and oxidative stress markers .
- Retinopathies : In animal models, this compound has been effective in preventing retinal damage associated with diabetes, suggesting its potential as a therapeutic agent for diabetic retinopathy .
Kinetic Studies
Kinetic studies have revealed that this compound reacts rapidly with ROS, with rate constants exceeding 1.0×108M−1s−1 for certain reactions. These findings underscore its potential utility as a protective agent against oxidative damage .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
CAS No. |
7009-68-9 |
---|---|
Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-phenylmethoxy]-1-methylpyrrolidine |
InChI |
InChI=1S/C18H20ClNO/c1-20-12-11-17(13-20)21-18(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15/h2-10,17-18H,11-13H2,1H3 |
InChI Key |
CMARNPIDSNAMJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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